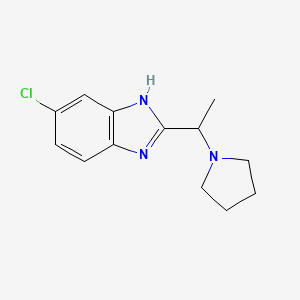![molecular formula C8H15NO4S B7637577 3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a non-protein amino acid, which means it does not form part of the protein structure. CMPA has a cyclopropyl ring attached to a methylsulfonyl group, which makes it a unique molecule with interesting properties.
作用机制
The mechanism of action of 3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is a neurotransmitter that inhibits the activity of neurons in the brain. By activating GABA receptors, this compound can reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid in lab experiments is its stability and ease of synthesis. This compound is a relatively stable compound that can be synthesized in high yields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid. One area of interest is in the development of novel therapies for neurological disorders. This compound has shown promise as a potential treatment for epilepsy, Alzheimer's disease, and Parkinson's disease, and further research is needed to explore its full potential in these areas. Another area of interest is in the development of new synthetic methods for this compound that can improve its yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
合成方法
The synthesis of 3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid involves the reaction of cyclopropylmethylamine with 2-methylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain this compound. This method has been optimized to produce high yields of the compound.
科学研究应用
3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have neuroprotective effects and can reduce the severity of seizures in animal models.
属性
IUPAC Name |
3-[cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(8(10)11)5-9(7-3-4-7)14(2,12)13/h6-7H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOOXRROKRDOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
